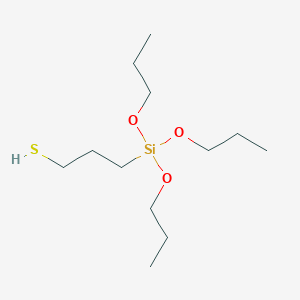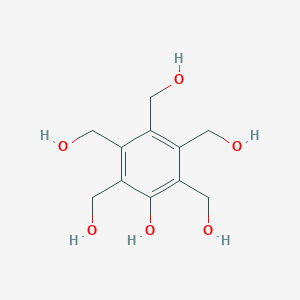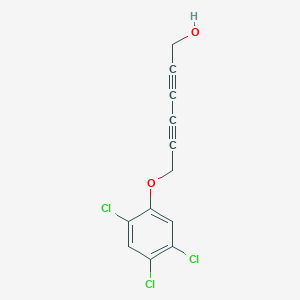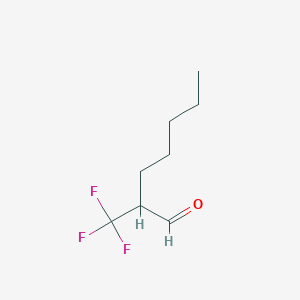![molecular formula C19H12O6S B14601919 4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione CAS No. 60981-72-8](/img/structure/B14601919.png)
4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy group, and a naphtho[2,3-c]furan-1,3-dione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione can be achieved through several synthetic routes. One common method involves the Paal-Knorr furan synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This reaction is known for its efficiency in producing furans and can be adapted to synthesize naphthofuran derivatives.
Another approach involves visible light-enabled [4+2] annulation reactions. This method utilizes 2,3-dibromonaphthoquinone and phenylbenzofurans as starting materials, with the reaction being promoted by visible light . This approach offers excellent regioselectivity and functional group tolerance, making it a powerful and green method for synthesizing naphthofuran derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis, making it suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, such as oxidation and reduction, which can modulate its biological activity. The benzenesulfonyl group and methoxy group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Naphthoquinones: These compounds share a similar naphthoquinone core but lack the furan and benzenesulfonyl groups.
Benzofurans: These compounds contain a furan ring fused to a benzene ring but do not have the naphthoquinone core.
Anthraquinones: These compounds have a similar polycyclic structure but differ in the arrangement of functional groups.
Uniqueness
4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione is unique due to its combination of a naphthoquinone core, a furan ring, and specific functional groups (benzenesulfonyl and methoxy). This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
CAS No. |
60981-72-8 |
|---|---|
Molecular Formula |
C19H12O6S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-methoxybenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C19H12O6S/c1-24-14-9-5-6-11-10-13-16(19(21)25-18(13)20)17(15(11)14)26(22,23)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
KBDIRMMAARXJPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC3=C(C(=C21)S(=O)(=O)C4=CC=CC=C4)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)


![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)



![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)





![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
